

AMG-517: A Technical Guide to Target Binding, Selectivity, and Preclinical Evaluation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target binding and selectivity profile of **AMG-517**, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The document details the quantitative pharmacology of **AMG-517**, its mechanism of action, and the experimental protocols used for its characterization.

Core Target Binding and Potency

AMG-517 is a competitive antagonist of the TRPV1 ion channel, a key integrator of noxious thermal, chemical, and inflammatory stimuli.[1][2] It effectively blocks the activation of TRPV1 by various agonists, including capsaicin, protons (low pH), and heat.[1][3] The potency of **AMG-517** has been determined through various in vitro assays, demonstrating its high affinity for both human and rat TRPV1.

Table 1: In Vitro Potency of AMG-517 against Human TRPV1



Assay Type	Agonist	IC50 (nM)
45Ca2+ Influx	Capsaicin (500 nM)	0.76[1][3]
45Ca2+ Influx	Acid (pH 5.0)	0.62[1][3]
45Ca2+ Influx	Heat (45°C)	1.3[1][3]
General TRPV1 Antagonism	Not Specified	0.5[4]
Capsaicin-mediated Assay	Capsaicin	0.9[4][5]
Acid-mediated Assay	Acid (protons)	0.5[4]

Table 2: Comparative Binding Affinity of AMG-517

Species	Assay Type	Dissociation Constant (Kb) (nM)
Rat	Competitive Antagonism	4.2[1][3][4]
Human	Competitive Antagonism	6.2[1][3][4]

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins. **AMG-517** exhibits a high degree of selectivity for TRPV1 over other members of the Transient Receptor Potential (TRP) channel family.

Table 3: Selectivity of AMG-517 against other TRP

Channels

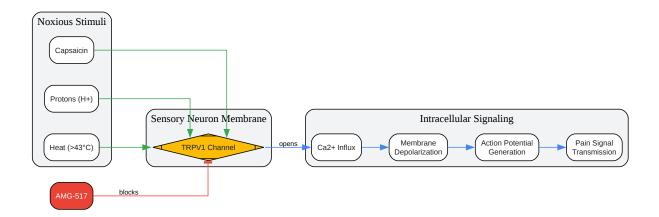
Off-Target Channel	Agonist	IC50 (μM)
TRPV2	2-APB	>20[1]
TRPV3	2-APB	>20[1]
TRPV4	4-αPDD	>20[1]
TRPA1	Allyl isothiocyanate	>20[1]
TRPM8	Icilin	>20[1]



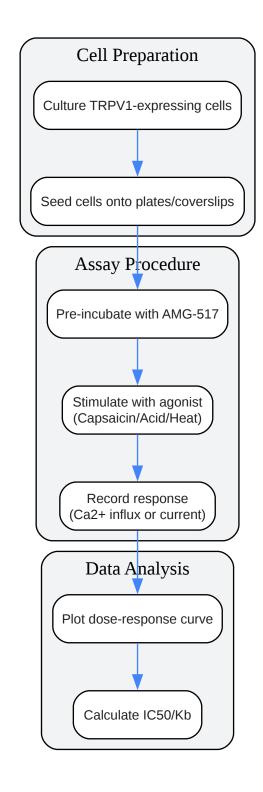
Signaling Pathway and Mechanism of Action

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6] Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. **AMG-517**, as a competitive antagonist, binds to the TRPV1 channel and prevents its activation by endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.









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